
4-Hydroperoxy-2-nonenal
Overview
Description
4-Hydroperoxy-2-nonenal (HPNE) is a reactive α,β-unsaturated aldehyde generated during lipid peroxidation (LPO) of ω-6 polyunsaturated fatty acids (PUFAs), such as linoleic and arachidonic acids . It is an intermediate product formed via the decomposition of lipid hydroperoxides (LOOHs), particularly 9(S)- and 13(S)-hydroperoxyoctadecadienoic acid (HPODE), through radical-mediated pathways . HPNE is unstable and undergoes further reactions to form terminal LPO products like 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (ONE) in the presence of transition metals (e.g., Fe²⁺) or antioxidants like vitamin C .
HPNE is both a precursor and a reactive molecule. Its hydroperoxy group enables unique intramolecular oxidation reactions, leading to protein adducts such as Nε-4-hydroxynonanoic acid-lysine, which are implicated in diseases like atherosclerosis . Additionally, HPNE forms DNA adducts (e.g., heptanone-etheno-2'-deoxyguanosine) that are mutagenic and associated with carcinogenesis .
Preparation Methods
Autoxidation of Polyunsaturated Fatty Acids
Formation via Lipid Peroxidation
HPNE is generated during the autoxidation of PUFAs, particularly under conditions of oxidative stress. The process begins with the abstraction of a hydrogen atom from a bis-allylic methylene group in linoleic acid, forming a pentadienyl radical. Reaction with molecular oxygen yields a peroxyl radical, which undergoes cyclization and further oxidation to form hydroperoxy derivatives .
For example, 9-S-hydroperoxy-10E,12Z-octadecadienoic acid (9S-HPODE) and 13-S-hydroperoxy-9Z,11E-octadecadienoic acid (13S-HPODE) are key intermediates. These hydroperoxides undergo Hock-type cleavage, a reaction catalyzed by acidic conditions or metal ions, to produce 3-Z-nonenal. Subsequent oxidation of 3-Z-nonenal by hydroperoxyl radicals forms HPNE .
Table 1: Autoxidation Pathways Leading to HPNE
Starting Material | Intermediate | Final Product | Conditions | Yield (%) |
---|---|---|---|---|
Linoleic acid | 9S-HPODE | 3-Z-nonenal | pH 4.5, 25°C | 15–20 |
3-Z-nonenal | – | HPNE | O₂, 37°C | 30–40 |
The stereochemical outcome varies depending on the precursor: HPNE derived from 9S-HPODE is racemic, whereas that from 13S-HPODE retains the original S-configuration .
Chemical Synthesis via Oxidation of 2-Nonenal
Direct Oxidation with Hydroperoxides
HPNE can be synthesized by oxidizing 2-nonenal with hydroperoxides such as tert-butyl hydroperoxide (TBHP). The reaction proceeds via a radical chain mechanism, where TBHP abstracts a hydrogen atom from the aldehyde group, forming an acyl radical. This radical reacts with molecular oxygen to generate the hydroperoxy derivative .
Key Reaction Conditions:
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Solvent : Acetonitrile or dichloromethane
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Catalyst : Fe(II) or Cu(I) salts (0.1–1 mol%)
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Temperature : 25–40°C
Side products include 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (ONE), necessitating purification via silica gel chromatography .
Enzymatic Production Using Lipoxygenases
Lipoxygenase-Catalyzed Oxidation
Plant lipoxygenases (LOXs) oxygenate linoleic acid to 13S-HPODE, which is cleaved by hydroperoxide lyases (CYP74C) into 3-Z-nonenal. In vivo, 3-Z-nonenal is rapidly oxidized to HPNE by peroxidases or non-enzymatic pathways .
Table 2: Enzymatic Synthesis Parameters
Enzyme | Substrate | Product | pH | Temperature | Turnover (min⁻¹) |
---|---|---|---|---|---|
Soybean LOX-1 | Linoleic acid | 13S-HPODE | 7.0 | 25°C | 120 |
Tomato CYP74C | 13S-HPODE | 3-Z-nonenal | 6.5 | 30°C | 90 |
Stabilization and Isolation Techniques
Derivatization for Enhanced Stability
Due to HPNE’s reactivity, derivatization with nucleophiles like 2-trifluoromethylphenylhydrazine (TFMPH) is employed. This forms stable hydrazones, which can be analyzed via LC-MS/MS .
Derivatization Protocol:
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Reagents : TFMPH (2 mM), HPNE (1 mM)
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Solvent : Acetonitrile with 0.1% trifluoroacetic acid
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Reaction Time : 30 minutes at 25°C
Industrial and Laboratory-Scale Production
Challenges in Scalability
Industrial production is limited by HPNE’s instability. Laboratory-scale methods prioritize in-situ generation using microreactors to minimize degradation. For example, continuous flow systems with immobilized LOX and CYP74C enzymes achieve HPNE yields of 20–25% .
Chemical Reactions Analysis
HPNE Formation
HPNE can be generated through the following mechanisms :
- Enzymatic product of ω6-polyunsaturated fatty acid metabolism in plants.
- Hock rearrangement during homolytic decomposition of the polyunsaturated fatty acid hydroperoxide, 13-[S-( Z, E)]-9,11-hydroperoxyoctadecadienoic acid.
- Allylic hydrogen abstraction at C-8 of 13 S-HPODE leads to a 10,13-dihydroperoxide that undergoes cleavage between C-9 and C-10 to give 4 S-HPNE, whereas 9 S-HPODE directly cleaves to (3 Z)-nonenal as a precursor of the racemic HPNE.
HPNE Reactions with Proteins
HPNE can modify proteins through covalent modification of lysine residues .
- HPNE preferentially reacts with lysine residues in proteins such as bovine serum albumin .
- The 4-hydroperoxy group of HPNE is involved in the formation of structurally unusual lysine adducts .
- Identified products of HPNE reaction with Nα-benzoylglycyl-lysine include Nα-benzoylglycyl derivatives of Nϵ-4-hydroxynonanoic acid-lysine and Nϵ-4-hydroxy-(2 Z)-nonenoyllysine . These are formed through Baeyer-Villiger-like reactions .
- HPNE-specific epitopes can be generated in oxidized low-density lipoprotein in vitro and in atherosclerotic lesions in vivo .
HPNE as a Precursor
HPNE is a precursor to other reactive aldehydes [1, 10]:
- Reduction of HPNE can directly form 4-hydroxy-2-nonenal (HNE) [1, 6, 8].
- HPNE can generate 4-oxo-2-nonenal (ONE), a genotoxin that can react with proteins and DNA .
- Vitamin C can induce the decomposition of lipid hydroperoxides to form 4-oxo-2-nonenal and 4-hydroxy-2-nonenal .
HPNE and DNA Interactions
HPNE can react with DNA components [1, 7]:
Biological Activity of HPNE
HPNE is not only a precursor of HNE and ONE but also a reactive molecule that could directly modify proteins in biological systems .
Scientific Research Applications
Biochemical Modifications and Protein Interactions
HPNE is recognized for its ability to covalently modify proteins, particularly through reactions with nucleophilic amino acids such as lysine, cysteine, and histidine. The unique hydroperoxy group in HPNE facilitates these modifications, forming structurally unusual adducts that can alter protein function:
- Protein Adduction : Research has demonstrated that HPNE can react with lysine residues in proteins, leading to the formation of specific adducts that are detectable by monoclonal antibodies. This modification is significant in understanding oxidative stress-related diseases .
- Mechanistic Insights : The formation of HPNE-specific lysine adducts occurs through mechanisms akin to Baeyer-Villiger oxidation reactions, highlighting the chemical versatility of HPNE in biological systems .
Role in Oxidative Stress and Disease
HPNE is closely linked to lipid peroxidation processes, which are critical in various pathophysiological states:
- Oxidative Stress Marker : As a precursor to 4-HNE, HPNE serves as an indicator of oxidative stress, contributing to the understanding of conditions such as cancer, neurodegenerative diseases, and cardiovascular disorders .
- Pathogenesis : Elevated levels of HPNE have been associated with the development of aging-related diseases by promoting lipid peroxidation and subsequent cellular damage. This relationship underscores its potential as a target for therapeutic intervention .
Therapeutic Potential and Antioxidant Strategies
Given its role in oxidative stress and disease progression, HPNE presents opportunities for therapeutic exploration:
- Antioxidant Research : Studies indicate that antioxidants like glutathione (GSH) and aldehyde dehydrogenase (ALDH) can mitigate the effects of HPNE-induced cellular damage. These compounds may serve as potential therapeutic agents in conditions exacerbated by oxidative stress .
- Targeting Enzymatic Pathways : Inhibitors targeting enzymes responsible for HPNE production (e.g., lipoxygenases) have shown promise in reducing oxidative stress markers and improving cellular health .
Case Studies and Experimental Findings
Several studies have illustrated the implications of HPNE in various biological contexts:
Mechanism of Action
4-Hydroperoxy-2-nonenal exerts its effects primarily through covalent modification of proteins and DNA . The hydroperoxy group facilitates the formation of adducts with nucleophilic sites on proteins and DNA bases, leading to structural and functional alterations . This can result in cellular damage, apoptosis, and the activation of stress response pathways .
Comparison with Similar Compounds
Structural and Functional Differences
Metabolic Detoxification Pathways
HPNE :
- HNE: Metabolized by aldo-keto reductases (AKRs) to 1,4-dihydroxynonene (DHN) or by glutathione-S-transferases (GSTs) to HNE-GSH conjugates . Mercapturic acid conjugates (e.g., HNE-MA) are excreted in urine .
- ONE: Reduced to 4-oxo-2-nonenol (ONO) by alcohol dehydrogenases (ADHs) and conjugated with GSH . Urinary ONO-MA is a biomarker of oxidative stress .
Sensitivity to Antioxidants
- HPNE metabolites (e.g., ONO-MA, HNE-MA) are reduced by 20–30% with vitamin C supplementation, indicating higher sensitivity to antioxidant intervention compared to F₂-isoprostanes .
- HNE and ONE levels are less responsive to vitamin C, as their formation depends on upstream LOOH availability .
Key Research Findings
HPNE as a Biomarker: Urinary HPNE metabolites (ONO-MA, HNE-MA) are validated markers of oxidative stress in smokers. Vitamin C supplementation reduces their levels by 30% . HPNE-specific protein adducts are detected in atherosclerotic lesions, linking HPNE to cardiovascular disease .
HNE primarily forms 1,N²-etheno-dGuo, which is a stable DNA lesion .
Disease Associations :
Biological Activity
4-Hydroperoxy-2-nonenal (HPNE) is a significant lipid peroxidation product that has garnered attention due to its biological activity and implications in various pathological conditions. This article delves into the biological activity of HPNE, highlighting its mechanisms of action, protein modifications, and potential roles in disease processes.
Overview of this compound
HPNE is an unstable hydroperoxide derived from the oxidation of polyunsaturated fatty acids (PUFAs), particularly from the ω-6 fatty acid metabolism. It serves as a precursor to more stable aldehydes such as 4-hydroxy-2-nonenal (4-HNE) and 4-oxo-2-nonenal (4-ONE). The reactivity of HPNE stems from its ability to form adducts with various biomolecules, including proteins and DNA, which can lead to significant biological consequences.
Protein Modification
HPNE has been shown to modify proteins through covalent bonding, particularly with nucleophilic amino acids like lysine, cysteine, and histidine. This modification can lead to the formation of unique adducts that may alter protein function:
- Lysine Adduct Formation : HPNE preferentially reacts with lysine residues, leading to the formation of structurally unusual adducts. For example, studies have identified two major lysine adducts resulting from HPNE interaction with bovine serum albumin (BSA) .
- Monoclonal Antibody Epitope : One of the identified lysine adducts serves as an epitope for a monoclonal antibody developed against HPNE-modified proteins, indicating a specific immune response to HPNE modifications .
DNA Interaction
HPNE can also interact with DNA, forming mutagenic lesions. It has been identified as a precursor for the formation of unsubstituted etheno-adducts, which are known to be mutagenic . The breakdown products of HPNE can lead to significant DNA damage, contributing to carcinogenesis.
Role in Disease
The biological activity of HPNE is implicated in various diseases:
- Oxidative Stress : HPNE is produced during oxidative stress conditions and has been linked to cellular damage in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Its accumulation leads to increased levels of reactive oxygen species (ROS), which further exacerbate cellular damage .
- Atherosclerosis : HPNE-specific epitopes have been detected in oxidized low-density lipoproteins (LDL) and atherosclerotic lesions, suggesting its role in cardiovascular diseases .
- Insulin Resistance : Research indicates that 4-HNE, derived from HPNE, may contribute to insulin resistance in skeletal muscle by inducing oxidative stress and carbonyl stress .
Case Study: Atherosclerosis
In a study examining atherosclerotic lesions, researchers found that HPNE-specific modifications were present not only in vitro but also in vivo within human tissues. This finding underscores the relevance of HPNE in chronic inflammatory conditions associated with lipid peroxidation .
Research on Reactive Oxygen Species
A comprehensive review highlighted the relationship between oxidative stress and the formation of HPNE. It was noted that vitamin C could mediate the breakdown of HPNE into more reactive aldehydes like 4-HNE, further contributing to oxidative damage .
Summary Table of Biological Activities
Biological Activity | Description | Implications |
---|---|---|
Protein Modification | Forms adducts with lysine residues | Alters protein function; potential immune response |
DNA Interaction | Forms mutagenic etheno-adducts | Contributes to carcinogenesis |
Role in Oxidative Stress | Increases ROS levels | Linked to neurodegenerative diseases |
Implications in Atherosclerosis | Detected in oxidized LDL | Associated with cardiovascular diseases |
Insulin Resistance | Induces oxidative stress in skeletal muscle | Links to metabolic disorders |
Q & A
Basic Research Questions
Q. What are the primary pathways for HPNE formation in biological systems, and how do they relate to lipid peroxidation?
HPNE is generated during lipid peroxidation (LPO) through the non-enzymatic decomposition of polyunsaturated fatty acid (PUFA) hydroperoxides, such as 13-hydroperoxyoctadecadienoic acid (13-HPODE). Two distinct pathways contribute:
- Non-enzymatic homolytic cleavage : Hydroperoxides undergo carbon-carbon bond scission, producing HPNE as a reactive intermediate .
- Enzymatic transformations : Plant hydroperoxide lyases (e.g., in alfalfa) catalyze the conversion of (3Z)-nonenal to HPNE via autoxidation .
HPNE is a precursor to cytotoxic aldehydes like 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (ONE), which form DNA and protein adducts linked to diseases such as Alzheimer’s and cancer .
Q. What analytical methods are recommended for quantifying HPNE and its metabolites in biological samples?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Enables sensitive detection of HPNE metabolites (e.g., ONO-MA, HNE-MA) in urine. Derivatization with pentafluorobenzyl hydroxylamine improves stability .
- Sample preparation : Include solid-phase extraction (SPE) to isolate mercapturic acid (MA) conjugates and validate recovery rates using isotopically labeled internal standards .
- Validation criteria : Assess linearity (R² >0.99), intra-day precision (<15% CV), and limits of detection (LOD <1 ng/mL) .
Q. How do Phase I and Phase II metabolic pathways detoxify HPNE in vivo?
- Phase I metabolism : Aldo-keto reductases (AKRs) reduce HPNE to 1,4-dihydroxynonene (DHN), while dehydrogenases convert it to 4-oxo-2-nonenol (ONO) .
- Phase II conjugation : Glutathione-S-transferases (GSTs) catalyze glutathione (GSH) conjugation, forming HPNE-GSH adducts, which are further metabolized to mercapturic acids (MAs) for urinary excretion .
Q. What ethical considerations apply to human studies investigating HPNE biomarkers?
- Informed consent : Clearly explain risks/benefits of interventions (e.g., vitamin C supplementation) and biomarker sampling (e.g., urine collection) .
- IRB approval : Ensure protocols align with ethical standards for vulnerable populations (e.g., smokers) .
Advanced Research Questions
Q. How can experimental designs address contradictions between antioxidant efficacy in biomarker reduction vs. clinical outcomes?
- Randomized crossover trials : Use double-blind, placebo-controlled designs (e.g., 17-day vitamin C supplementation) to isolate effects on HPNE metabolites .
- Biomarker limitations : HPNE metabolites reflect localized oxidative stress but may not correlate with systemic clinical endpoints (e.g., cancer incidence). Combine with other LPO markers (e.g., F2-isoprostanes) for validation .
Q. What methodological challenges arise when studying HPNE’s role in oxidative stress in vivo?
- Instability of HPNE : Store samples at -80°C and use antioxidants (e.g., BHT) to prevent degradation during processing .
- GPx activity measurement : Indirectly infer glutathione peroxidase (GPx) effects via LOOH reduction, as direct hepatic GPx assays in humans are impractical .
Q. How do plant-derived enzymes influence HPNE formation, and how does this differ from mammalian systems?
- Hydroperoxide lyases (HP lyases) : In plants like Glycine max, HP lyases convert (3Z)-nonenal to HPNE, whereas mammalian systems rely on non-enzymatic LPO pathways .
- Physiological roles : Plant HPNE may mediate defense responses, contrasting with its cytotoxic role in mammals .
Q. What mechanisms explain the reduction of urinary HPNE metabolites after vitamin C supplementation?
- Antioxidant activity : Vitamin C scavenges initiating radicals (e.g., R•), reducing LOOH formation and subsequent HPNE generation .
- GPx upregulation : Chronic vitamin C intake may enhance GPx activity, converting LOOHs to less reactive LOHs .
- Contradictory evidence : Despite lowering HPNE metabolites, vitamin C does not universally improve clinical outcomes, suggesting compensatory oxidative pathways .
Q. How can researchers differentiate HPNE’s direct toxicity from its role as a biomarker of oxidative stress?
- Dose-response studies : Compare HPNE adduct formation (e.g., protein carbonylation) with cellular viability assays (e.g., MTT) in vitro .
- Genetic models : Use GST-/AKR-knockout models to assess HPNE accumulation vs. phenotypic outcomes (e.g., inflammation) .
Q. What are the implications of HPNE’s reactivity for experimental design in cell culture studies?
Properties
IUPAC Name |
(E)-4-hydroperoxynon-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-6-9(12-11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNYLRYVAZWBEH-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=O)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C=O)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347875 | |
Record name | (E)-4-Hydroperoxynon-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83920-83-6, 7439-43-2 | |
Record name | 4-Hydroperoxy-2-nonenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083920836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-4-Hydroperoxynon-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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